![molecular formula C22H24N4O2S B2878311 N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189940-07-5](/img/structure/B2878311.png)
N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Description
N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds with the triazaspirodecane structure have been studied for their potential as antibacterial and antifungal agents. The presence of the 1,4,8-triazaspiro[4.5]decane moiety can contribute to the compound’s ability to interact with bacterial and fungal cell membranes or enzymes, disrupting their function and leading to cell death .
Organic Synthesis Intermediates
The triazaspirodecane core of the compound can serve as an intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Chiral Auxiliaries and Catalysts
The compound’s structure allows it to act as a chiral auxiliary or catalyst in asymmetric synthesis. This is particularly valuable in creating enantiomerically pure substances, which are important in the pharmaceutical industry .
Ligands for Asymmetric Catalysis
Due to the nitrogen atoms present in the triazaspirodecane ring, this compound can act as a ligand in asymmetric catalysis, potentially improving the efficiency and selectivity of chemical reactions .
Biological Activity Modifiers
The compound may modify the biological activity of other molecules, making it useful in drug discovery and development. Its interaction with other biological molecules can alter their properties or functions .
Physical Property Studies
The compound’s physical properties, such as solubility, melting point, and reactivity, can be studied to understand its behavior in different environments. This information is essential for handling the compound safely in various applications .
Chemical Database Inclusion
This compound, along with its synthesis references and physical properties, is included in chemical databases. Researchers can access this information for educational purposes or to find suppliers for the compound .
Decongestant Research
Similar structures, particularly those with methylthio and carboxamide groups, have been explored for their decongestant properties. While not directly linked to this compound, the structural similarities suggest potential applications in developing new decongestants .
properties
IUPAC Name |
3-(3-methylphenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-5-3-6-16(13-15)19-20(27)25-22(24-19)9-11-26(12-10-22)21(28)23-17-7-4-8-18(14-17)29-2/h3-8,13-14H,9-12H2,1-2H3,(H,23,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBODPBRZXQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC=C4)SC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide |
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